molecular formula C14H12Cl2N2O3S B6014975 N-{[(2,5-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide

N-{[(2,5-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide

Cat. No. B6014975
M. Wt: 359.2 g/mol
InChI Key: BWBFNPRSLLKIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,5-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It was first synthesized in the 1960s and has since become one of the most commonly prescribed NSAIDs in the world. Diclofenac is used to treat a variety of conditions, including arthritis, menstrual cramps, and postoperative pain.

Mechanism of Action

Diclofenac works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It does this by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, Diclofenac reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, as well as the production of other inflammatory mediators, such as cytokines and leukotrienes. Diclofenac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, which makes it a useful tool for studying inflammation and pain. However, there are also limitations to its use. Diclofenac is a relatively non-specific inhibitor of COX, which means that it may also inhibit the production of other prostaglandins that have beneficial effects. Additionally, Diclofenac has been shown to have toxic effects on certain cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Diclofenac. One area of interest is the potential use of Diclofenac in the treatment of cancer. Several studies have shown that Diclofenac can inhibit the growth of cancer cells, and more research is needed to determine its potential as a cancer treatment. Another area of interest is the development of more selective COX inhibitors, which would allow for the inhibition of specific prostaglandins without affecting others. Finally, more research is needed to determine the long-term effects of Diclofenac use, particularly with regard to its potential for cardiovascular toxicity.

Synthesis Methods

The synthesis of Diclofenac involves several steps. The first step is the preparation of 2,5-dichloroaniline, which is then reacted with phosgene to form 2,5-dichlorobenzoyl chloride. The resulting compound is then reacted with 4-methylbenzenesulfonyl chloride to form Diclofenac.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Diclofenac has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of several types of cancer cells.

properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c1-9-2-5-11(6-3-9)22(20,21)18-14(19)17-13-8-10(15)4-7-12(13)16/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBFNPRSLLKIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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